molecular formula C19H19ClN4O2 B2961177 N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-30-2

N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2961177
CAS No.: 866872-30-2
M. Wt: 370.84
InChI Key: DUYBMGXDEYAJQY-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a molecular formula of C19H19ClN4O2 and a molecular weight of 370.84 g/mol . The compound features a 1,2,3-triazole core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a carboxamide moiety linked to a 5-chloro-2-methoxyphenyl substituent. Key physicochemical properties include a logP of 4.24, indicative of moderate lipophilicity, and a polar surface area of 57.5 Ų, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-11-5-7-15(9-12(11)2)24-13(3)18(22-23-24)19(25)21-16-10-14(20)6-8-17(16)26-4/h5-10H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYBMGXDEYAJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include 5-chloro-2-methoxyphenyl azide and 3,4-dimethylphenylacetylene. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of efficient purification methods, such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its triazole moiety, which is known for its biological activity. It may exhibit antifungal, antibacterial, or anticancer properties.

    Agricultural Chemistry: The compound can be investigated for its potential use as a pesticide or herbicide, given the biological activity of triazole derivatives.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, inhibiting their activity or modulating their function. The triazole ring can bind to metal ions in the active sites of enzymes, disrupting their catalytic activity.

    Pesticidal Activity: It may inhibit key enzymes in pests, leading to their death or reduced activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the triazole ring and the carboxamide-linked aryl groups. A comparative analysis is provided below:

Compound Name Triazole Substituent (1-position) Carboxamide Substituent (N-position) Molecular Weight (g/mol) logP Key Features
Target Compound 3,4-Dimethylphenyl 5-Chloro-2-methoxyphenyl 370.84 4.24 Moderate lipophilicity, chloro and methoxy groups enhance electronic effects
N-(3,4-Dimethylphenyl)-1-(3-Fluoro-4-Methylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide 3-Fluoro-4-methylphenyl 3,4-Dimethylphenyl 354.84 3.98 Fluorine substitution increases electronegativity and metabolic stability
N-(2,4-Dimethoxyphenyl)-1-(3,4-Dimethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide 3,4-Dimethylphenyl 2,4-Dimethoxyphenyl 380.43 3.75 Dual methoxy groups improve solubility but reduce logP
1-(5-Chloro-2-Methoxyphenyl)-N-(3,4-Dimethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide* 5-Chloro-2-methoxyphenyl 3,4-Dimethylphenyl 370.84 4.24 Substituent positions reversed compared to target compound
1-(Naphthalen-1-yl)-5-Methyl-N-(Quinolin-2-yl)-1H-1,2,3-Triazole-4-Carboxamide Naphthalen-1-yl Quinolin-2-yl 384.42 4.56 Extended aromatic systems enhance π-π interactions and binding affinity

*Note: This compound (from ) has substituents reversed compared to the target compound but shares identical molecular weight and logP.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP): The target compound’s logP (4.24) is comparable to analogs with halogenated aryl groups (e.g., 3.98 for the fluoro-methyl derivative ) but lower than naphthalene- or quinoline-containing analogs (logP > 4.5) .
  • Solubility: The polar surface area (57.5 Ų) suggests moderate aqueous solubility, superior to compounds with bulky hydrophobic groups (e.g., naphthalene derivatives) but inferior to dimethoxy-substituted analogs .
  • Metabolic Stability: Chloro and methoxy substituents may reduce oxidative metabolism compared to fluorine-containing analogs, which are more resistant to CYP450-mediated degradation .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The presence of substituents such as the 5-chloro-2-methoxyphenyl and 3,4-dimethylphenyl groups enhances its pharmacological properties. The structure can be represented as follows:

N 5 chloro 2 methoxyphenyl 1 3 4 dimethylphenyl 5 methyl 1H 1 2 3 triazole 4 carboxamide\text{N 5 chloro 2 methoxyphenyl 1 3 4 dimethylphenyl 5 methyl 1H 1 2 3 triazole 4 carboxamide}

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl rings are crucial for enhancing anticancer activity. For example, modifications that include electron-donating groups at specific positions on the phenyl ring have been associated with increased potency against cancer cells .

Table 1: Cytotoxic Activity of Related Triazole Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA431 (epidermoid carcinoma)1.61 ± 1.92Apoptosis induction
Compound BJurkat (leukemia)1.98 ± 1.22Bcl-2 inhibition
N-(5-chloro...)VariousTBDTBD

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. This compound may exhibit activity against a range of pathogens. Studies indicate that triazoles can inhibit fungal growth and have antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
N-(5-chloro...)TBDTBD

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Triazoles often inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Induction of Apoptosis : Many derivatives induce programmed cell death in cancer cells through various signaling pathways.

Case Study 1: Anticancer Activity

In a recent study involving a series of triazole derivatives including N-(5-chloro...) compounds, researchers found that these compounds exhibited selective cytotoxicity towards melanoma cells while sparing normal cells. The study utilized MTT assays to assess cell viability and flow cytometry to analyze cell cycle progression .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal efficacy of triazole derivatives against Candida species. The results demonstrated that certain modifications in the triazole structure significantly enhanced antifungal activity compared to standard treatments .

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